Cas no 62306-81-4 (Rutaevin acetate)

Rutaevin acetate structure
Rutaevin acetate structure
Productnaam:Rutaevin acetate
CAS-nummer:62306-81-4
MF:C28H32O10
MW:528.547689437866
CID:2022585
PubChem ID:131676076

Rutaevin acetate Chemische en fysische eigenschappen

Naam en identificatie

    • Rutaevin acetate
    • rutaevine acetate
    • 62306-81-4
    • DTXSID901098514
    • FS-7450
    • CS-0159021
    • E88942
    • (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-4-(Acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-11H,13H-oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione
    • HY-N9232
    • AKOS040762287
    • Rutaevin 7-acetate
    • 11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione, 4-(acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-, (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-
    • [(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,11,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-12-yl] acetate
    • (1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,11,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.0(2),?.0(2),(1)?.0(1)?,(1)?.0(1)?,(2)?]docosan-12-yl acetate
    • (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-4-(Acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-11H,13H-oxireno[d]pyrano[4a(2),3a(2):3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione
    • Inchi: InChI=1S/C28H32O10/c1-13(29)35-21-18(31)19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)20(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,21)5/h7,9,11,15-16,19-22H,6,8,10,12H2,1-5H3/t15-,16-,19+,20-,21-,22+,25-,26-,27-,28+/m0/s1
    • InChI-sleutel: YBJGIQUVRQCMSY-VZGSZHHKSA-N
    • LACHT: CC(=O)O[C@H]1C(=O)[C@@H]2C(C)(C)O[C@H]3CC(=O)OC[C@]32[C@H]4CC[C@@]5(C)[C@H](C6=COC=C6)OC(=O)[C@@H]7[C@@]5([C@@]41C)O7

Berekende eigenschappen

  • Exacte massa: 528.19954721g/mol
  • Monoisotopische massa: 528.19954721g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 3
  • Complexiteit: 1150
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 131Ų
  • XLogP3: 1.8

Experimentele eigenschappen

  • Kleur/vorm: Powder
Aanbevolen leveranciers
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd